3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid
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Description
3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid involves the reaction of 3-methoxybenzenesulfonamide with ethyl acrylate followed by hydrolysis of the resulting ester to yield the final product.
Starting Materials
3-methoxybenzenesulfonamide, ethyl acrylate, sodium hydroxide, water, hydrochloric acid
Reaction
Step 1: Dissolve 3-methoxybenzenesulfonamide (1.0 equivalent) and ethyl acrylate (1.2 equivalents) in dry acetonitrile., Step 2: Add triethylamine (1.5 equivalents) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction by adding water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the resulting crude product in a mixture of water and hydrochloric acid and stir at room temperature for 2 hours., Step 6: Neutralize the solution with sodium hydroxide and extract the product with ethyl acetate., Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid.
properties
IUPAC Name |
3-[(3-methoxyphenyl)sulfamoyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-4-2-3-8(7-9)11-17(14,15)6-5-10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCRRPSHDVWRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)sulfamoyl]propanoic acid |
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